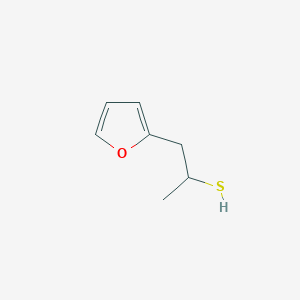

1-(Furan-2-yl)propane-2-thiol

Description

Significance of Furan-Containing Thiols in Organic Synthesis and Materials Science Research

Furan-containing thiols represent a versatile class of organic compounds that are increasingly recognized for their utility in diverse research areas. In organic synthesis, the presence of both a furan (B31954) ring and a thiol group provides a unique combination of reactivity. The furan moiety, an aromatic heterocycle, can participate in a range of transformations, while the thiol group is a potent nucleophile and can engage in various coupling reactions. ontosight.ai This dual functionality makes them valuable building blocks for the construction of more complex molecules, including those with potential pharmaceutical applications. ontosight.ai For instance, the thiol group can be used to introduce sulfur into a molecule, a common feature in many biologically active compounds.

In the realm of materials science, furan-containing compounds are being explored as bio-based building blocks for polymers and coatings. polito.itpolito.it The drive towards sustainable materials has spurred research into renewable resources, and furan derivatives, often sourced from biomass, are attractive candidates. rsc.org The incorporation of thiol groups into these materials can impart specific properties, such as improved adhesion, cross-linking capabilities, and even self-healing characteristics through thiol-ene click chemistry. polito.it This reaction is a highly efficient and atom-economical process for forming carbon-sulfur bonds, making it a valuable tool for polymer synthesis and modification. polito.it

Overview of Heterocyclic Thiols and Their Research Relevance

Heterocyclic thiols, a broad category of compounds that includes 1-(Furan-2-yl)propane-2-thiol, are organic molecules containing a ring structure with at least one atom other than carbon (a heteroatom) and a thiol (-SH) functional group. sigmaaldrich.comresearchgate.net These compounds are of significant interest to researchers due to their diverse chemical properties and wide-ranging applications. researchgate.netacs.org The nature of the heterocyclic ring, which can be aromatic or non-aromatic and contain heteroatoms such as nitrogen, oxygen, or sulfur, profoundly influences the reactivity and physical properties of the thiol group. jmchemsci.com

The research relevance of heterocyclic thiols is extensive, spanning from medicinal chemistry to materials science. In medicinal chemistry, many heterocyclic thiols and their derivatives exhibit a wide spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. ontosight.ai They are often used as intermediates in the synthesis of pharmaceuticals. researchgate.net In materials science, they are employed in the development of polymers, corrosion inhibitors, and as ligands for the synthesis of metal complexes with catalytic or other functional properties. ontosight.ai The ability of the thiol group to form strong bonds with metal surfaces also makes them useful in the field of nanotechnology.

The study of heterocyclic thiols is a dynamic area of research, with ongoing efforts to synthesize new derivatives and explore their potential applications. acs.org Their versatility and the tunability of their properties through synthetic modification ensure their continued importance in advancing various scientific and technological fields.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C7H10OS |

|---|---|

Molecular Weight |

142.22 g/mol |

IUPAC Name |

1-(furan-2-yl)propane-2-thiol |

InChI |

InChI=1S/C7H10OS/c1-6(9)5-7-3-2-4-8-7/h2-4,6,9H,5H2,1H3 |

InChI Key |

UABGNANHTQWJKL-UHFFFAOYSA-N |

Canonical SMILES |

CC(CC1=CC=CO1)S |

Origin of Product |

United States |

Chemical Reactivity and Transformation Pathways of 1 Furan 2 Yl Propane 2 Thiol

Nucleophilic Reactions of the Thiol Moiety

The sulfhydryl (-SH) group is a potent nucleophile, significantly more so than its alcohol analogue, due to the higher polarizability and lower electronegativity of sulfur compared to oxygen. masterorganicchemistry.com This inherent nucleophilicity is the driving force behind the characteristic reactions of the thiol moiety in 1-(Furan-2-yl)propane-2-thiol.

One of the most prominent reactions involving thiols is the thiol-ene reaction, a process that forms a thioether through the addition of a thiol across a carbon-carbon double bond (an "ene"). wikipedia.org This reaction can proceed via either a free-radical or a Michael-addition mechanism. wikipedia.org In the context of this compound, the free-radical pathway can be initiated by light or a radical initiator, leading to the formation of a thiyl radical. This radical then adds to an alkene in an anti-Markovnikov fashion to generate a stable thioether. wikipedia.org Thiol-ene reactions are highly efficient and are considered a form of "click chemistry" due to their high yields, rapid rates, and stereoselectivity. wikipedia.orgpolito.it

Beyond thiol-ene additions, thioethers can also be readily synthesized via standard nucleophilic substitution (S_N2) reactions. The thiol can be deprotonated by a base to form the more nucleophilic thiolate anion. This thiolate can then react with an alkyl halide, displacing the halide and forming a stable carbon-sulfur bond, resulting in a thioether. masterorganicchemistry.comchemistrysteps.com

| Reaction Type | Reactants | Mechanism | Product |

|---|---|---|---|

| Thiol-Ene Addition (Radical) | This compound + Alkene (e.g., R-CH=CH₂) | Free-radical chain reaction | Anti-Markovnikov Thioether |

| Nucleophilic Substitution (S_N2) | 1-(Furan-2-yl)propane-2-thiolate + Alkyl Halide (e.g., R-X) | Bimolecular nucleophilic substitution | Thioether (Sulfide) |

The formation of carbon-sulfur (C-S) bonds is a cornerstone of organosulfur chemistry, and the thiol group of this compound is a primary reactant in these transformations. acsgcipr.orgrsc.org The previously discussed thiol-ene and S_N2 reactions are fundamental methods for creating C-S bonds. masterorganicchemistry.comwikipedia.org Additionally, modern synthetic methods like palladium-catalyzed cross-coupling reactions can be employed to form C-S bonds between the thiol and aryl halides. organic-chemistry.org These advanced methods tolerate a wide range of functional groups and can proceed with high efficiency. organic-chemistry.org In a biological or bio-inspired context, multicomponent reactions can leverage the nucleophilicity of thiols to react with oxidized furan (B31954) intermediates and amines, forming complex heterocyclic structures in one pot. researchgate.netnih.gov

Reactivity of the Furan Heterocycle

The furan ring is an aromatic, five-membered heterocycle containing an oxygen atom. It is considered a π-rich or π-excessive system, which makes it significantly more reactive towards electrophiles than benzene. chemicalbook.compearson.com The order of reactivity for similar five-membered aromatic heterocycles in electrophilic substitution is generally pyrrole (B145914) > furan > thiophene (B33073). pearson.compharmaguideline.com

Electrophilic Aromatic Substitution (EAS): This is the predominant reaction pathway for the furan ring. youtube.com Electrophilic attack occurs preferentially at the C2 and C5 positions (the α-carbons adjacent to the oxygen) because the resulting cationic intermediate (sigma complex) is more stabilized by resonance. chemicalbook.compearson.comonlineorganicchemistrytutor.com An attack at the C2 position allows the positive charge to be delocalized over three atoms, including the oxygen, whereas an attack at the C3 position results in a less stable intermediate with only two resonance structures. onlineorganicchemistrytutor.comyoutube.com

For this compound, the C2 position is already substituted. The 1-propyl-2-thiol substituent is an alkyl group, which is generally considered electron-donating and activating. In furan chemistry, an electron-donating group at the C2 position typically directs incoming electrophiles to the vacant C5 position. edurev.in Therefore, reactions such as nitration, halogenation, or Friedel-Crafts acylation would be expected to yield the 5-substituted product.

Nucleophilic Aromatic Substitution: In contrast to EAS, nucleophilic substitution is not a favorable reaction for an unactivated furan ring. youtube.comedurev.in The electron-rich nature of the ring repels nucleophiles. Such reactions typically require the presence of a good leaving group on the ring and, importantly, strong electron-withdrawing groups to decrease the electron density of the ring and stabilize the negatively charged intermediate. edurev.inquimicaorganica.org The 1-propyl-2-thiol substituent is not electron-withdrawing, meaning the furan ring in this molecule is not activated for nucleophilic attack.

| Reaction Type | Reactivity | Preferred Position of Attack on this compound | Rationale |

|---|---|---|---|

| Electrophilic Substitution | High (more reactive than benzene) chemicalbook.compearson.com | C5 | Activating C2-alkyl group directs to the other α-position. edurev.in |

| Nucleophilic Substitution | Very Low | N/A (unfavored) | Electron-rich ring lacks activation by electron-withdrawing groups. quimicaorganica.org |

The aromaticity of the furan ring is less pronounced than that of benzene, making it susceptible to ring-opening and degradation under certain conditions. chemicalbook.com

Oxidative Ring Opening: Oxidation of the furan ring can lead to the formation of highly reactive electrophilic intermediates, such as a cis-enedione. nih.gov This process is a known metabolic pathway for many furan-containing compounds and can lead to toxicity if the reactive intermediate alkylates cellular macromolecules. nih.gov The oxidative cleavage of furans can also be a synthetically useful transformation, providing access to 1,4-dicarbonyl compounds. organicreactions.org For this compound, treatment with oxidizing agents like m-CPBA or N-bromosuccinimide could lead to dearomatization and the formation of ring-opened products. nih.gov

Acid-Catalyzed Degradation: In the presence of strong acids, furans are prone to polymerization and degradation. pharmaguideline.com Protonation of the furan ring can initiate a cascade of reactions, including ring opening, leading to the formation of polymeric tars. mdpi.com The stability of the furan ring towards acid is decreased by the presence of electron-releasing substituents. pharmaguideline.com Therefore, this compound would be expected to be sensitive to strongly acidic conditions. Theoretical studies on related systems, like furfuryl alcohol resins, show that thermal degradation can also proceed via ring-opening mechanisms. buct.edu.cn

Derivatization and Heterocyclic Annulation

The furan-thiol scaffold of this compound serves as a versatile precursor for the synthesis of more complex heterocyclic structures. The thiol group provides a nucleophilic center for cyclization reactions, while the furan ring can be either a stable aromatic component or a reactive diene, depending on the reaction conditions.

The 1,3,4-oxadiazole (B1194373) ring is a significant pharmacophore found in many biologically active compounds. nih.govinformaticsjournals.co.in The synthesis of oxadiazoles containing the furan-thiol moiety can be achieved through multi-step synthetic routes that build the oxadiazole ring from a precursor derived from this compound.

A common and effective strategy involves the conversion of a carboxylic acid hydrazide (or acid hydrazide) into the 1,3,4-oxadiazole ring. nih.gov For instance, 5-Furan-2-yl researchgate.netnih.govnih.govoxadiazole-2-thiol has been successfully synthesized from furan-2-carboxylic acid hydrazide. researchgate.netsigmaaldrich.com This general pathway can be adapted to incorporate the this compound structure.

The reaction sequence typically begins with the preparation of a suitable acylhydrazide. This intermediate can then undergo cyclization under various conditions. One established method is the reaction of the acylhydrazide with carbon disulfide in a basic alcoholic solution, followed by acidification, to yield a 5-substituted-1,3,4-oxadiazole-2-thiol. jchemrev.com Another prominent method is the cyclodehydration of 1,2-diacylhydrazines using dehydrating agents such as phosphorus oxychloride (POCl₃). researchgate.netechemcom.com

A plausible synthetic pathway is outlined in the table below, showcasing the transformation of a this compound derivative into a target oxadiazole.

| Step | Starting Material | Reagents and Conditions | Intermediate/Product | Description |

|---|---|---|---|---|

| 1 | Carboxylic acid derivative of this compound | 1. SOCl₂ 2. Hydrazine hydrate (N₂H₄·H₂O) | Corresponding Acylhydrazide | Conversion of the carboxylic acid to an acylhydrazide, which is the key precursor for the oxadiazole ring. |

| 2 | Acylhydrazide from Step 1 | Carbon disulfide (CS₂), Potassium hydroxide (KOH), Ethanol, Reflux; then HCl for acidification | 5-substituted-1,3,4-oxadiazole-2-thiol derivative | Cyclization of the acylhydrazide with carbon disulfide in a basic medium to form the oxadiazole-thiol ring structure. jchemrev.com |

| 3 | Acylhydrazide from Step 1 | Aromatic carboxylic acid, POCl₃, Reflux | 2,5-disubstituted-1,3,4-oxadiazole derivative | Cyclodehydration reaction with another carboxylic acid to form an asymmetrical 2,5-disubstituted oxadiazole. researchgate.net |

The 1,2,4-triazole (B32235) nucleus is another privileged heterocyclic scaffold known for a wide range of biological activities. chemmethod.comfrontiersin.org The synthesis of triazole derivatives from furan-thiol precursors generally follows well-established methods that utilize a furan-containing hydrazide as a key intermediate. Research has demonstrated the successful synthesis of 5-(furan-2-yl)-4-(aryl)-4H-1,2,4-triazole-3-thiols starting from furan-2-carboxylic acid hydrazide. nih.govzsmu.edu.ua

The most common pathway for synthesizing 4,5-disubstituted-4H-1,2,4-triazole-3-thiols involves two primary steps. First, the acid hydrazide is condensed with an appropriate isothiocyanate to form a 1,4-substituted thiosemicarbazide intermediate. Second, this thiosemicarbazide undergoes ring closure in an alkaline medium, such as sodium hydroxide or potassium hydroxide solution, to yield the desired 1,2,4-triazole-3-thiol. nih.gov This methodology allows for the introduction of various substituents at the N-4 position of the triazole ring, depending on the isothiocyanate used.

The table below details a representative synthetic route for preparing triazole derivatives incorporating the this compound moiety.

| Step | Starting Material | Reagents and Conditions | Intermediate/Product | Description |

|---|---|---|---|---|

| 1 | Acylhydrazide derivative of this compound | Aryl isothiocyanate (Ar-NCS), Ethanol, Reflux | 1-Acyl-4-aryl-thiosemicarbazide | Condensation reaction to form the key thiosemicarbazide intermediate. nih.gov |

| 2 | 1-Acyl-4-aryl-thiosemicarbazide from Step 1 | 2N Sodium hydroxide (NaOH), Reflux; then acidification | 5-substituted-4-aryl-4H-1,2,4-triazole-3-thiol | Base-catalyzed intramolecular cyclization followed by dehydration to form the aromatic triazole ring. nih.govmdpi.com |

Bioconjugation and Ligand Complexation

The thiol and furan groups in this compound provide orthogonal reactive handles for bioconjugation and the formation of metal complexes. The soft nucleophilicity of the thiol group is particularly useful for selective reactions with biological macromolecules and for coordinating with soft metal ions. nih.gov

A recently developed bio-inspired, one-pot multicomponent reaction known as the Furan-Thiol-Amine (FuTine) reaction offers a powerful method for generating stable pyrrole heterocycles under physiological conditions. researchgate.net This reaction is highly applicable for the chemoselective modification and labeling of biomolecules such as peptides and proteins. researchgate.netnih.gov

The mechanism of the FuTine reaction involves an initial oxidation of the furan ring, for example by N-Bromosuccinimide (NBS) or endogenous reactive oxygen species (ROS), to generate the highly reactive cis-2-butene-1,4-dial (BDA) intermediate. researchgate.netugent.be This electrophilic species is then trapped by a thiol nucleophile, such as this compound, through a 1,4-addition. Subsequently, an amine nucleophile, like the side chain of a lysine (B10760008) residue in a protein, reacts in a cyclizing condensation to form a stable, substituted N-pyrrole product. researchgate.net

The key features of the FuTine reaction are:

Multicomponent: It combines a furan, a thiol, and an amine in a single pot. researchgate.net

Chemoselective: It allows for the selective labeling of amine or thiol residues on peptides and proteins. researchgate.net

Biocompatible: The reaction proceeds under physiological conditions, making it suitable for modifying biological systems. researchgate.net

Irreversible: The formation of the stable pyrrole ring results in a permanent label. researchgate.net

This reaction has been successfully used for the selective labeling of peptides, the synthesis of macrocyclic peptides, and the modification of various proteins with different functional payloads. researchgate.net

| Component | Role in FuTine Reaction | Example |

|---|---|---|

| Furan | Electrophile precursor (oxidized to BDA) | Furan-containing peptide or small molecule |

| Thiol | First nucleophile (1,4-addition to BDA) | This compound, Cysteine residue |

| Amine | Second nucleophile (cyclization to form pyrrole) | Lysine residue, various primary amines |

The thiol group (-SH) and its conjugate base, the thiolate (-S⁻), are potent ligands for a variety of metal ions, particularly those classified as soft or borderline Lewis acids according to Hard-Soft Acid-Base (HSAB) theory. nih.govwikipedia.org Thiolates form strong, stable coordinate bonds with metals such as mercury(II), lead(II), copper(I), and iron(III). nih.govwikipedia.org This strong affinity is the basis for the biological role of cysteine residues in metalloproteins and enzymes. wikipedia.orgnih.gov

The this compound molecule can act as a ligand for metal centers through its soft sulfur atom. In addition to the thiol group, the furan ring itself can participate in coordination. Furan can coordinate to transition metals in several modes, including as a simple σ-donor through its oxygen atom or through its π-electron system (η² or η⁵ coordination). researchgate.net The combined presence of a soft thiol ligand and a potentially coordinating furan ring suggests that this compound could act as a bidentate or bridging ligand, forming stable chelate rings with suitable metal centers.

The coordination behavior would be influenced by the specific metal ion and the reaction conditions. The strong affinity of the thiolate for soft metals would likely dominate, making the sulfur atom the primary coordination site. The furan ring's involvement could lead to the formation of polynuclear cluster complexes or complexes with unique electronic and structural properties. researchgate.netsc.edu

| Ligand Group | Metal Ion Class Affinity | Potential Coordination Mode | Example Metal Ions |

|---|---|---|---|

| Thiol/Thiolate (-SH / -S⁻) | Soft and Borderline Acids | Terminal, Bridging | Hg²⁺, Pb²⁺, Cu⁺, Fe³⁺, Ni²⁺, Ru²⁺ |

| Furan Ring (Oxygen or π-system) | Hard and Borderline Acids | η¹(O), η²(C=C), η⁵ | Ru, Os, Re |

Advanced Spectroscopic and Chromatographic Characterization of 1 Furan 2 Yl Propane 2 Thiol

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the molecular structure of a compound. By analyzing the magnetic properties of atomic nuclei, NMR allows for the determination of the connectivity and chemical environment of atoms within a molecule.

¹H NMR Spectroscopy: The proton NMR spectrum of 1-(Furan-2-yl)propane-2-thiol is expected to exhibit distinct signals corresponding to the different types of protons in the molecule. Based on the analysis of similar furan (B31954) and thiol compounds, the predicted chemical shifts (δ) in a deuterated chloroform (B151607) (CDCl₃) solvent are as follows:

Furan Ring Protons: The furan ring has three protons. The proton at position 5 (H-5) is anticipated to appear as a multiplet around δ 7.35 ppm. The proton at position 3 (H-3) would likely be a multiplet near δ 6.25 ppm, and the proton at position 4 (H-4) would also be a multiplet around δ 6.35 ppm researchgate.net. The coupling between these protons would lead to complex splitting patterns.

Propane (B168953) Chain Protons: The methylene (B1212753) group (-CH₂-) adjacent to the furan ring is expected to produce a doublet of doublets in the region of δ 2.80-3.00 ppm. The methine proton (-CH-) attached to the sulfur atom would likely appear as a multiplet between δ 3.20 and 3.40 ppm.

Methyl Protons: The methyl group (-CH₃) protons are expected to be a doublet in the upfield region, around δ 1.40-1.60 ppm.

Thiol Proton: The thiol proton (-SH) typically shows a broad singlet, and its chemical shift can vary depending on concentration and solvent. It is generally expected in the range of δ 1.50-2.00 ppm.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information about the carbon framework of the molecule. The predicted chemical shifts for the carbons in this compound are:

Furan Ring Carbons: The carbon atom at position 2 (C-2), to which the propane chain is attached, is expected to be the most downfield of the furan carbons, likely around δ 155 ppm. The C-5 carbon is predicted to be around δ 141 ppm, C-3 at approximately δ 105 ppm, and C-4 at about δ 110 ppm.

Propane Chain Carbons: The methylene carbon (-CH₂-) is expected to resonate around δ 35-40 ppm. The methine carbon (-CH-) attached to the thiol group would likely appear in the region of δ 30-35 ppm. The methyl carbon (-CH₃) is anticipated to be the most upfield signal, around δ 20-25 ppm.

Interactive Data Table: Predicted NMR Data for this compound

| Atom | ¹H Chemical Shift (ppm, predicted) | ¹³C Chemical Shift (ppm, predicted) |

| H-3 (Furan) | ~6.25 (m) | ~105 |

| H-4 (Furan) | ~6.35 (m) | ~110 |

| H-5 (Furan) | ~7.35 (m) | ~141 |

| -CH₂- | ~2.80-3.00 (dd) | ~35-40 |

| -CH(SH)- | ~3.20-3.40 (m) | ~30-35 |

| -CH₃ | ~1.40-1.60 (d) | ~20-25 |

| -SH | ~1.50-2.00 (br s) | - |

| C-2 (Furan) | - | ~155 |

Note: Predicted values are based on data from analogous structures. m = multiplet, dd = doublet of doublets, d = doublet, br s = broad singlet.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is a crucial tool for determining the molecular weight of a compound and for obtaining structural information through the analysis of fragmentation patterns.

High-resolution mass spectrometry (HRMS) provides a very precise measurement of the mass of a molecule, which allows for the determination of its elemental composition. The exact mass of this compound (C₇H₁₀OS) can be calculated as follows:

(7 x 12.000000) + (10 x 1.007825) + (1 x 15.994915) + (1 x 31.972071) = 142.045236 amu

An experimental HRMS measurement yielding a mass very close to this calculated value would provide strong evidence for the presence of a compound with the formula C₇H₁₀OS.

Liquid chromatography-mass spectrometry (LC-MS) is a powerful technique that combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. An LC-MS analysis of a sample containing this compound would first separate it from other components in the mixture. The subsequent mass analysis would provide the mass-to-charge ratio of the eluting compound, confirming its identity. This technique is also invaluable for assessing the purity of a sample.

The fragmentation pattern observed in the mass spectrum can provide further structural information. For this compound, key fragmentation pathways would likely involve the loss of the thiol group (•SH), cleavage of the propane chain, and fragmentation of the furan ring.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. The resulting spectrum provides a "fingerprint" of the functional groups present in the molecule.

The IR spectrum of this compound is expected to show characteristic absorption bands for the furan ring, the alkyl chain, and the thiol group.

Furan Ring Vibrations: The furan ring will exhibit several characteristic bands. C-H stretching vibrations are expected around 3100-3150 cm⁻¹. C=C stretching vibrations typically appear in the region of 1500-1600 cm⁻¹. The C-O-C stretching of the furan ring usually results in a strong absorption band around 1000-1100 cm⁻¹ globalresearchonline.net.

Alkyl Group Vibrations: The C-H stretching vibrations of the propane chain will be observed in the 2850-3000 cm⁻¹ region. C-H bending vibrations are expected around 1375 cm⁻¹ and 1465 cm⁻¹.

Thiol Group Vibration: The S-H stretching vibration is a key diagnostic peak for thiols. It is typically a weak to medium intensity band that appears in the range of 2550-2600 cm⁻¹. The weakness of this band can sometimes make it difficult to identify researchgate.net.

Interactive Data Table: Predicted IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| Furan C-H | Stretching | 3100-3150 | Medium |

| Alkyl C-H | Stretching | 2850-3000 | Strong |

| Thiol S-H | Stretching | 2550-2600 | Weak-Medium |

| Furan C=C | Stretching | 1500-1600 | Medium |

| Alkyl C-H | Bending | 1375, 1465 | Medium |

| Furan C-O-C | Stretching | 1000-1100 | Strong |

X-ray Diffraction (XRD)

X-ray Diffraction is a premier technique for determining the atomic and molecular structure of a crystalline material. By analyzing the diffraction pattern of an X-ray beam passed through a single crystal, precise measurements of bond lengths, bond angles, and crystal packing can be obtained.

Single Crystal X-ray Diffraction for Definitive Three-Dimensional Structure Determination

Single crystal X-ray diffraction (SCXRD) stands as the most powerful method for the unambiguous determination of the three-dimensional structure of molecules. springernature.comnih.gov While a specific crystal structure for this compound is not publicly documented, the application of this technique would provide the most definitive structural data.

The process would begin with the synthesis and purification of this compound, followed by the critical and often challenging step of growing a high-quality single crystal. nih.gov This is typically achieved by slow evaporation of a solvent from a concentrated solution of the pure compound. springernature.com Once a suitable crystal is obtained, it is mounted in an X-ray diffractometer. The crystal is rotated in a beam of X-rays, and the resulting diffraction patterns are recorded.

Table 1: Hypothetical Data Obtainable from SCXRD Analysis of this compound This table illustrates the type of data that would be generated from a successful SCXRD experiment. The values are for illustrative purposes only.

| Parameter | Description | Hypothetical Value |

|---|---|---|

| Crystal System | The crystal system (e.g., monoclinic, orthorhombic) describing the crystal's symmetry. | Monoclinic |

| Space Group | The specific symmetry group of the crystal. | P2₁/c |

| Unit Cell Dimensions | The lengths of the unit cell axes (a, b, c) and the angles between them (α, β, γ). | a = 8.1 Å, b = 12.3 Å, c = 7.5 Å, β = 95.2° |

| C-S Bond Length | The distance between the carbon and sulfur atoms of the thiol group. | 1.82 Å |

| Furan Ring Torsion Angle | The angle describing the orientation of the propane-thiol chain relative to the furan ring. | -175° |

Advanced Chromatographic Separations

Due to its presence in complex mixtures such as coffee, the analysis of this compound requires high-resolution separation techniques. newfoodmagazine.com Gas chromatography and its advanced iterations are essential tools for this purpose.

Gas Chromatography (GC) Method Development and Optimization

Gas chromatography is the cornerstone technique for the analysis of volatile and semi-volatile compounds. The development of a robust GC method for this compound involves optimizing several parameters to achieve efficient separation from matrix interferences with good peak shape and sensitivity.

Key parameters for optimization include the choice of capillary column, carrier gas flow rate, injector temperature, and oven temperature program. For sulfur-containing and furan compounds, columns with a mid-polarity stationary phase, such as those containing 5% phenyl-polysiloxane (e.g., HP-5MS or DB-5), are commonly employed. mdpi.com A study on furan derivatives utilized a DB-WAX column for separation. nih.gov

Optimization of the oven temperature program is crucial for resolving this compound from other volatile components. A typical program starts at a low initial temperature (e.g., 40-60°C) to separate highly volatile compounds, followed by a controlled ramp (e.g., 3-10°C/min) to elute the target analyte and other components in a reasonable time. nih.gov For detection, a flame ionization detector (FID) can be used for general purposes, but for enhanced selectivity and sensitivity for sulfur compounds, a sulfur-specific detector like a flame photometric detector (FPD) or a sulfur chemiluminescence detector (SCD) is highly advantageous. newfoodmagazine.comresearchgate.net

Table 2: Typical GC Parameters for Analysis of Volatile Sulfur and Furan Compounds

| Parameter | Typical Setting/Value | Purpose |

|---|---|---|

| Column | DB-WAX or HP-5MS (e.g., 30-60 m length, 0.25 mm ID, 0.25 µm film) | Separation of analytes based on polarity and boiling point. mdpi.comnih.gov |

| Carrier Gas | Helium or Hydrogen at ~1 mL/min | Mobile phase to carry analytes through the column. |

| Injector Temperature | 250-280°C | Ensures rapid volatilization of the sample. mdpi.commyfoodresearch.com |

| Oven Program | e.g., 60°C (5 min), ramp 3°C/min to 240°C, hold 5 min | Controlled temperature increase for optimal separation. nih.gov |

| Detector | SCD, FPD, or Mass Spectrometer (MS) | Selective and sensitive detection of the target analyte. newfoodmagazine.comresearchgate.net |

Two-Dimensional Gas Chromatography (GCxGC) for Complex Mixture Analysis

For exceedingly complex samples like roasted coffee, where hundreds to thousands of volatile compounds are present, one-dimensional GC may not provide sufficient resolving power. newfoodmagazine.com Comprehensive two-dimensional gas chromatography (GCxGC) offers a significant enhancement in separation capability. nih.gov

In GCxGC, two columns with different stationary phase selectivities (e.g., a nonpolar first dimension and a polar second dimension) are coupled via a modulator. The modulator traps small, sequential portions of the effluent from the first column and then rapidly re-injects them onto the second, shorter column for a fast, secondary separation. This process generates a structured two-dimensional chromatogram with significantly increased peak capacity, allowing for the separation of compounds that co-elute in a single-column system. newfoodmagazine.com This technique is particularly powerful for isolating trace compounds like this compound from the dense chemical background of a food matrix, providing a much clearer and more accurate profile of the sample's composition. nih.gov

Hyphenated Techniques (e.g., GC-MS, GCxGC-TOFMS) for Volatile Compound Profiling

For confident identification of separated compounds, gas chromatography is coupled (hyphenated) with mass spectrometry (MS). In a GC-MS system, as compounds elute from the GC column, they enter the mass spectrometer's ion source, where they are fragmented into characteristic ions. The resulting mass spectrum serves as a chemical "fingerprint" that can be compared to spectral libraries for identification. myfoodresearch.comcore.ac.uk

The analysis of medium-volatility sulfur compounds in coffee has been successfully performed using GC coupled with a Quadrupole Time-of-Flight (Q-TOF) mass spectrometer, which provides high-resolution mass spectra and accurate mass measurements, aiding in the identification of compounds even in complex matrices. chromatographyonline.com

When GCxGC is combined with a fast-acquiring mass spectrometer, such as a Time-of-Flight Mass Spectrometer (TOFMS), the capabilities are further enhanced. GCxGC produces very narrow peaks (often <100 ms (B15284909) wide), requiring a detector that can acquire data rapidly enough to capture them. TOFMS is ideally suited for this, providing full mass spectral information at high speeds. nih.gov This powerful combination, GCxGC-TOFMS, not only separates trace components like this compound from a complex background but also provides the high-quality mass spectral data needed for their definitive identification. newfoodmagazine.comnih.gov

Table 3: Common Mass Spectral Fragments for Related Furan and Thiol Compounds This table provides examples of mass-to-charge ratios (m/z) that are characteristic of similar compounds and would be expected in the mass spectrum of this compound.

| Compound Type | Characteristic Fragment Ion (m/z) | Description of Fragment |

|---|---|---|

| Furan Ring | 81 | Furanomethyl cation [C₅H₅O]⁺ |

| Furan Ring | 97/98 | Furfuryl cation [C₅H₅O]⁺ or related fragments |

| Alkyl Thiol | 47 | Thiol fragment [CH₂SH]⁺ |

| Alkyl Thiol | 61 | Propylthiol fragment [C₃H₅S]⁺ |

| Molecular Ion | [M]⁺ | The intact ionized molecule. |

Computational and Theoretical Investigations of 1 Furan 2 Yl Propane 2 Thiol

Quantum Chemical Calculations

Quantum chemical calculations are indispensable tools for understanding the fundamental electronic properties and reactivity of molecules. For a molecule like 1-(Furan-2-yl)propane-2-thiol, these methods would offer deep insights into its structure, stability, and chemical behavior.

Analysis of Frontier Molecular Orbitals (HOMO-LUMO)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of a molecule's chemical reactivity and kinetic stability. A smaller gap generally implies higher reactivity. For this compound, this analysis would pinpoint the regions of the molecule most likely to be involved in electron transfer processes. In furan-containing compounds, the HOMO is often distributed over the furan (B31954) ring, indicating its electron-rich nature.

Molecular Electrostatic Potential (MEP) Mapping for Reactive Site Prediction

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution on the surface of a molecule. It is a valuable tool for predicting the sites of electrophilic and nucleophilic attack. In an MEP map, electron-rich regions (negative potential) are typically colored red, indicating sites susceptible to electrophilic attack, while electron-poor regions (positive potential) are colored blue, indicating sites for nucleophilic attack. For this compound, the MEP map would likely show a negative potential around the oxygen and sulfur atoms due to their lone pairs, and a positive potential near the thiol hydrogen, highlighting its acidic nature.

Conformational Analysis and Tautomerism Studies

Molecules with rotatable bonds can exist in different spatial arrangements called conformers. Additionally, some molecules can exist as readily interconvertible isomers called tautomers.

Investigation of Thiol-Thione Tautomerism and Its Energetics

Thiol-thione tautomerism is a phenomenon where a compound can exist in either a thiol form (containing a C-SH group) or a thione form (containing a C=S group and a nearby acidic proton). While this compound is expected to predominantly exist in the thiol form, computational studies could investigate the energetic feasibility of its thione tautomer, 1-(furan-2-yl)propane-2-thione. Such an investigation would involve calculating the relative energies of the two tautomers and the energy barrier for the interconversion. Studies on other heterocyclic thiols have shown that the thione form can be significantly more stable in certain cases, often influenced by the solvent and the electronic nature of the heterocyclic ring. Without specific calculations, the relative stability of the thiol and thione forms of this compound remains speculative.

Data Tables

Steric and Electronic Effects on Molecular Conformation

Computational studies on analogous 2-substituted furan and thiophene (B33073) derivatives provide insights into the likely conformational preferences of this compound. The orientation of the propane-2-thiol group relative to the furan ring is influenced by a balance of forces. Steric hindrance between the substituent and the ring can lead to rotations around the C-C bond connecting the side chain to the furan moiety. Electronic effects, such as conjugation between the furan ring's π-system and the sulfur atom's orbitals, also play a significant role. These interactions can stabilize certain conformations over others.

A computational analysis of furan and thiophene hybrids stemming from a central benzothiadiazole ring revealed that placing furan rings closer to the central ring resulted in a more planar structure. olemiss.edu While a different molecular system, this suggests that the interaction between the furan ring and its substituent significantly influences planarity. In the case of this compound, density functional theory (DFT) calculations would likely be employed to map the potential energy surface as a function of the key dihedral angles. This would reveal the lowest energy (most stable) conformations and the energy barriers to rotation between them. Studies on similar furan- and thiophene-based arylamides have demonstrated the utility of quantum mechanical torsional energy profiles in understanding conformational behavior. nih.govresearchgate.net

| Parameter | Predicted Influence on Conformation |

| Steric Hindrance | Rotation around the C-C bond to minimize clashes between the propanethiol group and the furan ring. |

| Electronic Conjugation | Potential for partial conjugation between the furan π-system and sulfur orbitals, favoring planar arrangements. |

| Intramolecular Interactions | Possible weak hydrogen bonding or other non-covalent interactions influencing the side-chain orientation. |

Reaction Mechanism Modeling

Understanding the reaction pathways of this compound is essential for predicting its stability, reactivity, and potential transformations. Computational modeling provides a means to elucidate these mechanisms at a molecular level.

Computational methods, particularly DFT, are instrumental in mapping the potential energy surfaces of chemical reactions involving furan derivatives and thiols. These calculations can identify the structures of reactants, products, intermediates, and, crucially, the transition states that connect them. The energy of the transition state determines the activation energy of the reaction, which in turn governs the reaction rate.

For reactions involving this compound, theoretical studies on related systems provide a framework for what to expect. For instance, the thiol-promoted fragmentation of 2-halo-3-tosyl-oxanorbornadienes, which involves a furan derivative, has been studied computationally to determine the activation energies of retro-Diels-Alder reactions. nih.gov Similarly, the mechanism of a catalyst- and solvent-free acetal-thiol reaction has been clarified using a combination of experiments and DFT computations, revealing a monomolecular nucleophilic substitution (SN1) pathway. nih.gov

In the context of this compound, computational studies could explore its oxidation, addition reactions at the furan ring, or reactions involving the thiol group. By calculating the energies of various possible pathways, the most favorable reaction mechanism can be identified.

Catalysts can significantly alter the reaction pathways and rates of chemical transformations. Theoretical studies are invaluable for understanding how catalysts interact with molecules like this compound to facilitate reactions. Electronic structure calculations have been used to elucidate the reaction pathway in the thiol-promoted catalytic synthesis of furan-containing lubricant base oils from 2-alkylfurans. rsc.org These studies indicated that the thiol reduces the energy barrier of the rate-determining dehydration step.

A theoretical investigation into the reaction mechanism of samin (B12771299) (a furofuran lignan) with thiols and alcohols employed DFT calculations. mdpi.com The results suggested that the reaction proceeds through an SN1-like mechanism to form an oxocarbenium ion intermediate, which then reacts with the nucleophile. mdpi.com The study also proposed that a less stable β-product could transform into a more stable α-product via an SN2-like transition state. mdpi.com Such computational insights into catalytic cycles and the role of intermediates are crucial for designing more efficient synthetic routes for furan-containing compounds.

Quantitative Structure-Activity Relationship (QSAR) Methodologies

QSAR is a computational modeling technique that aims to establish a mathematical relationship between the chemical structure of a compound and its biological activity.

The odor of a molecule is a biological interaction mediated by olfactory receptors. 3D-QSAR models are particularly well-suited for studying such interactions as they consider the three-dimensional properties of molecules, such as their shape and electrostatic potential. These models are built by aligning a set of molecules with known activities (e.g., odor thresholds) and then deriving a statistical correlation between their 3D properties and their activity.

The development of a 3D-QSAR model for predicting the odor threshold of this compound would involve the following steps:

Data Set Collection: Gathering a series of furan and thiol derivatives with experimentally determined odor thresholds.

Molecular Modeling and Alignment: Generating 3D structures of the molecules and aligning them based on a common scaffold.

Descriptor Calculation: Computing steric and electrostatic fields around the aligned molecules.

Statistical Analysis: Using techniques like Partial Least Squares (PLS) to build a regression model correlating the descriptors with the odor thresholds.

Model Validation: Testing the predictive power of the model using an external set of compounds not used in the model generation.

Structure Activity Relationship Sar Studies of 1 Furan 2 Yl Propane 2 Thiol and Its Analogues

Impact of Substituent Variation on the Furan (B31954) Ring

The furan ring, an electron-rich aromatic heterocycle, serves as a versatile scaffold in many biologically active compounds. ijabbr.comijabbr.com Its electronic properties and potential for hydrogen bonding can be readily modulated by the introduction of various substituents. ijabbr.com The nature and position of these substituents can significantly influence the molecule's interaction with biological targets.

The introduction of substituents on the furan ring of 1-(furan-2-yl)propane-2-thiol can alter its electronic and steric properties, thereby impacting its biological activity. The positions most susceptible to substitution and likely to influence activity are the C5 and C3 positions of the furan ring. nih.gov

Electron-donating groups (EDGs) , such as methyl (-CH3) or methoxy (B1213986) (-OCH3), at the C5 position would be expected to increase the electron density of the furan ring. This could enhance π-π stacking interactions with aromatic residues in a biological target.

Electron-withdrawing groups (EWGs) , such as nitro (-NO2) or cyano (-CN), at the same position would decrease the electron density of the furan ring. This could modulate the strength of hydrogen bonds or other polar interactions. The fragmentation rate of related oxanorbornadienes has been found to be inversely correlated with the electron-withdrawing ability of substituents on the furan ring. nih.gov

The following table summarizes the predicted effects of various substituents on the furan ring:

| Substituent Position | Substituent Type | Predicted Effect on Activity | Rationale |

| C5 | Electron-Donating (e.g., -CH3, -OCH3) | Potentially increase | Enhanced π-π stacking interactions |

| C5 | Electron-Withdrawing (e.g., -NO2, -Cl) | Potentially decrease or alter | Altered electronic profile affecting binding |

| C3 | Bulky Substituents (e.g., -t-butyl) | Likely decrease | Steric hindrance at the binding site |

It is important to note that the optimal substituent will depend on the specific biological target and the nature of the binding pocket.

Role of the Thiol Group Position and Propane (B168953) Chain Stereochemistry

The thiol (-SH) group is a key functional group known for its nucleophilicity and ability to form covalent bonds with biological targets, particularly with cysteine residues in proteins. creative-proteomics.com The position of the thiol group on the propane chain and the stereochemistry of the chiral center are critical determinants of the molecule's activity.

In this compound, the thiol group is at the C2 position of the propane chain, creating a chiral center. The specific stereoisomer (R or S) is likely to exhibit differential activity. This is because biological targets, such as enzymes and receptors, are chiral environments, and one enantiomer will likely have a more favorable spatial arrangement for binding.

Moving the thiol group to the C1 or C3 position of the propane chain would create constitutional isomers with distinct pharmacological profiles.

1-(Furan-2-yl)propane-1-thiol: The proximity of the thiol group to the furan ring might influence its reactivity and interaction with the target.

1-(Furan-2-yl)propane-3-thiol: Placing the thiol group at the end of the propane chain would increase its conformational flexibility, which could be advantageous or detrimental depending on the binding site requirements.

The following table illustrates the importance of the thiol group position and stereochemistry:

| Compound | Key Feature | Predicted Impact on Activity |

| (R)-1-(Furan-2-yl)propane-2-thiol | Specific enantiomer | Potentially higher activity than the racemate or the (S)-enantiomer |

| (S)-1-(Furan-2-yl)propane-2-thiol | Specific enantiomer | Potentially lower activity than the (R)-enantiomer |

| 1-(Furan-2-yl)propane-1-thiol | Positional isomer | Different activity profile due to altered spatial arrangement |

| 1-(Furan-2-yl)propane-3-thiol | Positional isomer | Different activity profile due to increased flexibility |

Comparative SAR Analysis with Related Heterocyclic Thiols (e.g., Thiophene-based Analogues)

Thiophene (B33073) is a sulfur-containing heterocycle that is often used as a bioisosteric replacement for the furan ring in medicinal chemistry. nih.gov Replacing the oxygen atom in the furan ring of this compound with a sulfur atom to give 1-(thiophen-2-yl)propane-2-thiol would likely lead to a compound with a different, yet potentially improved, biological profile.

While both furan and thiophene are aromatic and have similar sizes, they differ in their electronic properties. Thiophene is generally considered to be more electron-rich and more lipophilic than furan. nih.gov These differences can affect the molecule's absorption, distribution, metabolism, and excretion (ADME) properties, as well as its binding affinity for the target.

In some cases, thiophene derivatives have shown higher consistency in the relationship between biological activity and lipophilicity compared to their furan counterparts. nih.gov The sulfur atom in the thiophene ring can also participate in different types of non-covalent interactions compared to the oxygen atom in furan.

A comparative analysis of the activity of these two analogues would provide valuable insights into the role of the heteroatom in the aromatic ring.

| Compound | Heterocyclic Ring | Key Differences from Furan Analogue | Potential Impact on Activity |

| 1-(Thiophen-2-yl)propane-2-thiol | Thiophene | More electron-rich, more lipophilic | Altered ADME properties and binding affinity |

| 1-(Pyrrol-2-yl)propane-2-thiol | Pyrrole (B145914) | Hydrogen bond donor capability | Potential for additional hydrogen bonding interactions |

| 1-(Oxazol-2-yl)propane-2-thiol | Oxazole | Different electronic distribution | Altered polar interactions with the target |

Correlation between Tautomeric Forms and Observed Activities

While this compound is predominantly expected to exist in the thiol form, the possibility of thione-enol tautomerism, particularly in specific microenvironments, cannot be entirely ruled out. The thione tautomer would have a carbon-sulfur double bond (C=S) and a protonated furan ring.

The thiol and thione tautomers would have different electronic and steric properties, leading to different interactions with a biological target. For instance, the thione form might act as a hydrogen bond acceptor, while the thiol form can act as a hydrogen bond donor.

Investigating the potential for tautomerism and the biological activity of each tautomer would be a critical aspect of a comprehensive SAR study. This could be achieved through a combination of computational modeling and the synthesis of conformationally locked analogues that mimic each tautomeric form.

| Tautomeric Form | Key Structural Feature | Potential for Biological Interaction |

| Thiol | -SH group | Hydrogen bond donor, nucleophile |

| Thione | C=S group | Hydrogen bond acceptor |

Further research, including the synthesis and biological evaluation of a diverse range of analogues, is necessary to fully elucidate the structure-activity relationships of this compound and to guide the design of new and improved therapeutic agents.

Research Applications and Emerging Areas for 1 Furan 2 Yl Propane 2 Thiol

Advancements in Food and Flavor Chemistry Research

Volatile sulfur compounds, particularly thiols, are renowned for their potent influence on the aroma of various foods and beverages, often possessing extremely low odor thresholds. researchgate.net The furan (B31954) moiety in 1-(Furan-2-yl)propane-2-thiol is commonly formed during the thermal processing of foods through reactions like the Maillard reaction and carbohydrate degradation. nih.govmdpi.com The combination of a furan ring and a thiol group in one molecule creates a class of compounds with characteristic roasted, savory, and sometimes fruity or smoky notes.

While direct studies quantifying the specific aroma profile of this compound are not widely available, extensive research on its analogues provides a strong basis for understanding its potential contribution to food aroma. Compounds like furan-2-ylmethanethiol (furfurylthiol) and 2-methyl-3-furanthiol (B142662) are key impact odorants in a wide array of products. Furan-2-ylmethanethiol is a primary contributor to the characteristic aroma of roasted coffee. acs.orgwikipedia.org Similarly, 2-methyl-3-furanthiol is known for its "cooked meat" aroma and is considered a character-impact compound in roast beef and has also been identified in wines and beers. acs.orgresearchgate.net

The formation of these furanthiols is intrinsically linked to the thermal treatment of foods. Precursors such as carbohydrates (especially ribose), amino acids (like cysteine), and unsaturated fatty acids react during processes like roasting, baking, and frying to generate the furan ring and sulfur-containing fragments that combine to form these potent odorants. nih.govcabidigitallibrary.org For instance, furans and their derivatives are produced through various pathways including the Maillard reaction, carbohydrate pyrolysis, and lipid oxidation. mdpi.com The presence of sulfur-containing amino acids provides the necessary sulfur for thiol formation. cabidigitallibrary.org It is plausible that this compound forms through similar mechanisms, originating from precursors available in many common foodstuffs.

| Compound | Common Name | Reported Aroma Profile | Found In (Examples) |

|---|---|---|---|

| Furan-2-ylmethanethiol | Furfurylthiol | Strong roasted coffee, caramel, sulfurous. wikipedia.org | Coffee, Roasted Hazelnuts, Chinese Baijiu. acs.orgresearchgate.net |

| 2-Methyl-3-furanthiol | - | Cooked meat, nutty. researchgate.netacs.org | Cooked Meat, Lager Beer, Blackcurrant Juice. researchgate.netacs.org |

| 3-Mercaptohexan-1-ol | - | Grapefruit, passion fruit, citrus-like. acs.org | Wine, Grapefruit Juice. acs.org |

| 2-Acetyl-2-thiazoline | - | Roasty, popcorn. researchgate.net | Potato Chips, Maillard Reaction Models. researchgate.net |

The unique and potent aromas of specific furanthiols make them excellent chemical markers for food quality and authenticity. Because their formation is tied to specific precursors and processing conditions, their presence and concentration can indicate the type of raw materials used, the processing method, or the age of a product. For example, 2-furfurylthiol and 2-methyl-3-furanthiol have been identified as key compounds to differentiate between various types of Chinese baijiu (light, strong, and soy sauce aromas). researchgate.net In the coffee industry, 2-furfurylthiol serves as an important marker for quality assessment. researchgate.net

Given this precedent, this compound could potentially serve as a quality or authenticity marker. Its specific formation pathway might be unique to certain food matrices or processing technologies. Future research could focus on identifying its presence in thermally processed foods and correlating its concentration with specific quality attributes or geographical origins, thereby establishing its utility in authenticity studies.

Thiols are highly reactive compounds, susceptible to oxidation, which can lead to a rapid loss of the desired aroma or the development of off-flavors. The disulfide oxidation products of thiols often have significantly different and less potent aroma characteristics. acs.org Research has noted the instability of certain thiols, which contributes to the quickly vanishing aroma of products like freshly ground roasted sesame seeds. researchgate.net

Understanding the degradation pathways of this compound is crucial for developing strategies to preserve the flavor of foods where it might be a key contributor. Research in this area would involve studying its stability under various conditions (e.g., pH, oxygen exposure, presence of metal ions) and exploring methods to prevent its degradation, such as the use of antioxidants or specific packaging technologies. This could lead to improved shelf-life and flavor consistency in processed foods.

Material Science and Polymer Chemistry Research

The reactivity of the thiol group makes it highly valuable in polymer synthesis, particularly through "click" chemistry reactions. These reactions are known for their high efficiency, specificity, and mild reaction conditions. google.com The presence of both a thiol group and a furan ring makes this compound a bifunctional molecule with potential for creating advanced polymers.

Thiol-ene "click" chemistry is a powerful method for polymer synthesis and modification. researchgate.net The reaction involves the addition of a thiol (-SH) across a carbon-carbon double bond (an "ene"), typically initiated by UV light or radicals, to form a stable thioether linkage. researchgate.netscience.gov This process is highly efficient and tolerant of a wide range of other functional groups, making it ideal for creating complex and functional polymer architectures. nih.gov

This compound is a prime candidate for use in these reactions. Its thiol group can react with polymers containing pendant double bonds (alkene groups) to graft the furan-propane moiety onto the polymer backbone. This post-polymerization modification is a versatile strategy for introducing new functionalities. rsc.org By incorporating the furan group, the resulting polymer gains new chemical properties. The furan ring itself can participate in reversible Diels-Alder reactions, allowing for the creation of self-healing materials or thermally responsive polymer networks. semanticscholar.org This dual functionality—a thiol for "clicking" and a furan for subsequent reactions—positions the compound as a valuable building block in advanced macromolecular engineering.

The principles of thiol-ene chemistry are widely applied in the development of materials for biomedical applications, such as drug delivery systems and hydrogels for tissue engineering. nih.govacs.org Hydrogels are cross-linked polymer networks that can absorb large amounts of water, mimicking the properties of natural tissues. The precise control offered by click chemistry allows for the formation of hydrogels under biologically compatible conditions. google.com

The incorporation of this compound into a polymer network could be used to create biofunctional materials. After grafting the molecule onto a polymer backbone via the thiol-ene reaction, the pendant furan groups can be used as handles for further modification. For instance, the furan can react with a maleimide-functionalized drug or biomolecule through a Diels-Alder reaction, allowing for the controlled attachment of therapeutic agents or cell-adhesion ligands. semanticscholar.orgacs.org This approach could be used to design sophisticated hydrogels that are not only structurally sound but also bioactive, capable of directing cell behavior or releasing drugs in a controlled manner. acs.org

Investigation in Optoelectronic Materials and Conjugated Systems

The exploration of furan-containing compounds in the field of optoelectronics is an active area of research. While direct studies on this compound for these applications are not extensively documented, the foundational components of the molecule—the furan ring and the thiol group—are of significant interest. Furan itself is a key building block for organic electronic materials due to its aromaticity and electron-rich nature, which facilitates the formation of π-conjugated systems. researchgate.net The synthesis of 2,5-diarylfurans has been highlighted as a method to create important building blocks for optoelectronic materials, including short-chain linearly conjugated furan oligomers. acs.org

The incorporation of sulfur atoms, such as through a thiol or thiophene (B33073) group, is a common strategy to modulate the electronic and optical properties of conjugated molecules. For instance, hybrid structures combining furan and thiophene rings have been investigated for their potential in optoelectronic materials, owing to their extended π-conjugation. The sulfur atom's d-orbitals can participate in conjugation, influencing the material's HOMO/LUMO energy levels, bandgap, and charge transport characteristics. Therefore, this compound represents a potential monomer or precursor for novel conjugated polymers where the thiol group could be used to link units or to fine-tune the electronic properties of the resulting material.

Role as a Key Chemical Intermediate in Advanced Organic Synthesis

The reactivity of both the furan ring and the nucleophilic thiol group makes this compound a valuable intermediate in the synthesis of more complex molecules for various applications.

Precursor for the Synthesis of Complex Heterocyclic Scaffolds

The furan-thiol motif is a versatile starting point for constructing elaborate heterocyclic systems. The thiol group can act as a nucleophile in cyclization reactions to form new sulfur-containing rings, while the furan ring can undergo its own set of transformations.

Research on related furan-2-thiol (B88526) derivatives demonstrates their utility in building complex structures. For example, 5-Furan-2-yl rsc.orgnih.govoxadiazole-2-thiol, a compound that integrates a 1,3,4-oxadiazole (B1194373) ring with the furan-thiol system, is synthesized from furan-2-carboxylic acid hydrazide and carbon disulfide. This derivative has shown fungicidal activity, underscoring the value of using furan-thiols as precursors for bioactive heterocyclic compounds. Similarly, other studies have focused on using thiol-containing precursors to synthesize diverse heterocyclic moieties, such as thiopyran rings. frontiersin.org These examples establish a clear precedent for the use of this compound as a foundational block for creating novel and potentially functional heterocyclic architectures.

Building Block for Derivatization in Medicinal Chemistry Research

Furan-containing compounds are prevalent in many biologically active molecules and approved drugs. researchgate.net The derivatization of the furan-thiol core is a key strategy in medicinal chemistry to develop new therapeutic agents. Studies have shown that derivatives of furan-2-thiol are investigated for their potential anticancer, antimicrobial, and anti-inflammatory properties.

A notable area of research involves the synthesis of 1,2,4-triazole (B32235) derivatives. For instance, reacting 5-(furan-2-yl)-4-amino-1,2,4-triazole-3-thiol compounds with various reagents has yielded derivatives with significant antimicrobial activity. In a similar vein, novel 1,2,4-triazole derivatives containing furan and thiophene rings have been synthesized and evaluated for their inhibitory effects on enzymes like acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), as well as for their cytotoxic activities against prostate cancer cells. tandfonline.com These studies demonstrate that the this compound scaffold can be readily modified to produce a library of compounds for screening against various biological targets.

Table 1: Investigated Biological Activities of Related Furan-Thiol Derivatives

| Compound Class | Biological Activity Investigated | Research Findings | Citation |

|---|---|---|---|

| Furan-moiety compounds | Anticancer | Exhibited significant activity against human liver carcinoma cells. | |

| 5-(furan-2-yl)-4-amino-1,2,4-triazole-3-thiol derivatives | Antimicrobial | Demonstrated notable antibacterial activity against various microbial strains. |

Fundamental Studies in Catalysis

The unique properties of the thiol group in this compound make it a subject of interest in fundamental catalytic studies, particularly in reactions where thiols can act as promoters or participate as nucleophiles in organocatalytic systems.

Mechanistic Investigations of Thiol-Assisted Catalytic Condensation Reactions

Thiols have been identified as effective promoters in acid-catalyzed condensation reactions. A key example is the condensation of biomass-derived 2-alkylfurans with ketones to produce high-performance lubricant base oils. rsc.orgrsc.org In these reactions, the presence of a thiol promoter significantly increases the reaction rate and yield. rsc.org

Mechanistic studies and electronic structure calculations have revealed the crucial role of the thiol. It acts as a proton shuttle, effectively lowering the energy barrier of the rate-determining dehydration step in the condensation pathway. rsc.org Without the thiol, the dehydration barrier can be as high as 32 kcal/mol, whereas the thiol-assisted pathway reduces this barrier to approximately 12 kcal/mol. The structure of the thiol also plays a role; linear thiols like 1-propanethiol (B107717) are more effective promoters than sterically hindered branched thiols such as tert-butyl mercaptan. rsc.org This research provides a clear mechanistic framework for how this compound could function as a promoter in similar acid-catalyzed condensation reactions involving furans.

Table 2: Effect of Thiol Promoter Structure on the Condensation of 2-Pentylfuran (2-PF) and 2-Undecanone

| Thiol Promoter | Conversion of 2-Undecanone (%) | Yield of Product 1a (%) | Observation | Citation |

|---|---|---|---|---|

| None | ~55 | ~50 | Baseline reaction without promoter. | rsc.org |

| 1-Propanethiol | 78 | 72 | Significant promotion of the reaction. | rsc.org |

| 1-Butanethiol | >70 | >65 | Effective promotion. | rsc.org |

| 1-Hexanethiol | >70 | >65 | Effective promotion. | rsc.org |

Understanding Selectivity and Efficiency in Organocatalytic Systems

In organocatalysis, thiols are widely used as potent nucleophiles, particularly in conjugate addition reactions. The Sulfa-Michael addition, where a thiol adds to an α,β-unsaturated carbonyl compound, is a powerful tool for C-S bond formation.

Studies on the asymmetric organocatalytic Sulfa-Michael addition of propane-2-thiol (a structural analog of the thiol portion of this compound) to enone diesters have demonstrated high efficiency and enantioselectivity. nsf.gov In these systems, a chiral organocatalyst, such as a triaryliminophosphorane, is used to control the stereochemical outcome of the reaction. nsf.gov The reaction proceeds with excellent yields and selectivities, highlighting the ability of the catalytic system to control the approach of the thiol nucleophile to the electrophilic Michael acceptor. nsf.gov This research provides insight into how this compound could be employed in similar organocatalytic transformations to synthesize chiral sulfur-containing furan derivatives, which are valuable building blocks in medicinal and materials chemistry. The efficiency and selectivity of such reactions would depend on the interplay between the substrate, the thiol's nucleophilicity, and the specific organocatalyst employed.

Q & A

Basic: What are the most reliable synthetic routes for 1-(Furan-2-yl)propane-2-thiol, and how can reaction conditions be optimized?

Methodological Answer:

The compound can be synthesized via alkylation of furan derivatives or multi-step routes involving thiol incorporation. A common approach involves:

- Step 1: Reacting 2-furanmethanol with propane-2-thiol under acidic or basic conditions. Sodium hydride (NaH) or potassium carbonate (K₂CO₃) in dimethyl sulfoxide (DMSO) facilitates nucleophilic substitution .

- Step 2: Purification via column chromatography using hexane/ethyl acetate gradients.

- Optimization: Adjusting solvent polarity (e.g., DMF for higher yields) and temperature (60–80°C) improves reaction efficiency. Monitoring by thin-layer chromatography (TLC) ensures intermediate purity .

Basic: What spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

- IR Spectroscopy: Detect the thiol (-SH) stretch at ~2550 cm⁻¹ and furan C-O-C asymmetric stretching at ~1250 cm⁻¹. Absence of -OH peaks confirms successful substitution .

- NMR:

- Mass Spectrometry: Molecular ion peaks (e.g., m/z 156 for C₇H₁₀OS) confirm the molecular weight. Fragmentation patterns (e.g., loss of -SH group at m/z 119) validate the structure .

Advanced: How does the reactivity of this compound differ in nucleophilic vs. electrophilic environments?

Methodological Answer:

- Nucleophilic Reactivity: The thiol group (-SH) participates in metal coordination (e.g., cobalt(II) in chloroform at pH 4.2–5.8, forming a 1:2 Co:L blue complex with λₘₐₓ = 540 nm). This is critical for spectrophotometric metal detection .

- Electrophilic Aromatic Substitution (EAS): The furan ring undergoes EAS at the 5-position due to electron-donating effects. For example, nitration with HNO₃/H₂SO₄ yields 5-nitro derivatives, confirmed by downfield shifts in ¹H NMR .

- Competing Pathways: Thiol oxidation to disulfides can occur under aerobic conditions; inert atmospheres (N₂/Ar) and antioxidants (e.g., BHT) mitigate this .

Advanced: How can this compound be applied in analytical chemistry?

Methodological Answer:

- Cobalt(II) Detection: The compound forms a stable Co(II)-thiol complex extractable into chloroform. Beer’s law is obeyed up to 16 μg/mL Co(II), with a molar absorptivity of 1.2 × 10⁴ L·mol⁻¹·cm⁻¹. Interference from Fe(III) is minimized using masking agents like fluoride ions .

- Protocol: Adjust pH to 5.0 (acetate buffer), add excess ligand, extract with CHCl₃, and measure absorbance at 540 nm. Calibration curves show R² > 0.995 .

Advanced: What computational methods are suitable for studying this compound’s electronic properties and ligand interactions?

Methodological Answer:

- DFT Calculations: Use B3LYP/6-311+G(d,p) to optimize geometry and compute frontier molecular orbitals (FMOs). HOMO-LUMO gaps (~4.5 eV) indicate moderate reactivity, aligning with experimental sulfhydryl activity .

- Molecular Docking: For biological activity prediction, dock the compound into enzyme active sites (e.g., enoyl-ACP reductase, PDB:2HYM) using AutoDock Vina. Key interactions include hydrogen bonds with Tyr158 and hydrophobic contacts with Met155 and Ile194 .

Advanced: How can researchers predict and validate the biological activity of this compound derivatives?

Methodological Answer:

- PASS Algorithm: Predict anti-tubercular activity using Pa (probability of activity) scores. Derivatives with Pa > 0.68 show potential inhibition of Mycobacterium tuberculosis enoyl-ACP reductase .

- In Vitro Validation: Perform microplate Alamar Blue assays (MIC values <6.25 µg/mL indicate high activity). Correlate results with docking scores to refine structure-activity relationships (SAR) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.